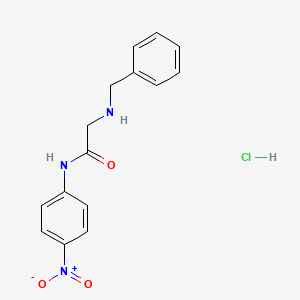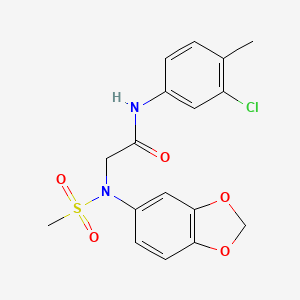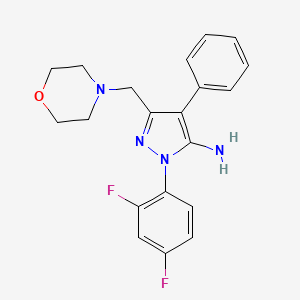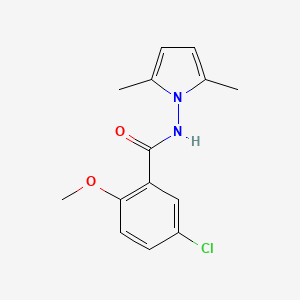
5-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxybenzamide
Overview
Description
5-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential for therapeutic use. It is commonly referred to as "CDM-1" and belongs to the class of benzamide derivatives.
Mechanism of Action
The mechanism of action of CDM-1 involves its ability to bind to the tubulin protein, which is essential for cell division. By binding to tubulin, CDM-1 disrupts the microtubule network, which is necessary for the formation of the mitotic spindle during cell division. This disruption leads to cell cycle arrest and apoptosis in cancer cells. In addition, CDM-1 has been found to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
CDM-1 has been found to have several biochemical and physiological effects. In cancer cells, CDM-1 induces apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in the apoptotic pathway. In addition, CDM-1 has been found to inhibit the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. In inflammation research, CDM-1 has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). In neurodegenerative disorder research, CDM-1 has been found to reduce oxidative stress and neuroinflammation by inhibiting the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Advantages and Limitations for Lab Experiments
CDM-1 has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily confirmed using standard analytical techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). In addition, CDM-1 has shown high efficacy in inhibiting the growth and proliferation of cancer cells and reducing inflammation and neuroinflammation. However, CDM-1 has some limitations for lab experiments. It has low solubility in water, which makes it difficult to administer in vivo. In addition, its mechanism of action involves the disruption of the microtubule network, which is essential for cell division. This may lead to adverse effects on normal cells, which limits its therapeutic potential.
Future Directions
CDM-1 has shown promising results in preclinical studies, and further research is needed to evaluate its therapeutic potential in vivo. Some future directions for CDM-1 research include:
1. Investigating the pharmacokinetics and pharmacodynamics of CDM-1 in animal models to determine its optimal dosing and administration route.
2. Developing novel formulations of CDM-1 to improve its solubility and bioavailability.
3. Evaluating the efficacy of CDM-1 in combination with other chemotherapeutic agents to enhance its therapeutic potential.
4. Investigating the potential of CDM-1 as a neuroprotective agent in animal models of neurodegenerative disorders.
5. Investigating the potential of CDM-1 as an anti-inflammatory agent in animal models of inflammatory diseases.
In conclusion, CDM-1 is a chemical compound that has shown promising results in scientific research for its potential therapeutic use in cancer, inflammation, and neurodegenerative disorders. Its mechanism of action involves the disruption of the microtubule network and inhibition of NF-κB activation. CDM-1 has several advantages for lab experiments, but its low solubility in water and potential adverse effects on normal cells limit its therapeutic potential. Further research is needed to evaluate its efficacy in vivo and determine its optimal dosing and administration route.
Scientific Research Applications
CDM-1 has been extensively studied for its potential therapeutic use in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, CDM-1 has shown promising results in inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, CDM-1 has been found to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurodegenerative disorder research, CDM-1 has been shown to protect neuronal cells from oxidative stress and reduce neuroinflammation.
Properties
IUPAC Name |
5-chloro-N-(2,5-dimethylpyrrol-1-yl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-9-4-5-10(2)17(9)16-14(18)12-8-11(15)6-7-13(12)19-3/h4-8H,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLJJWIEELEUDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1NC(=O)C2=C(C=CC(=C2)Cl)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(4-nitrophenoxy)benzoyl]morpholine](/img/structure/B4237110.png)
![N-[4-(aminosulfonyl)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B4237124.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B4237129.png)
![2,2,2-trichloro-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4237138.png)
![N-{7-[4-(dimethylamino)phenyl]-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl}propanamide](/img/structure/B4237142.png)
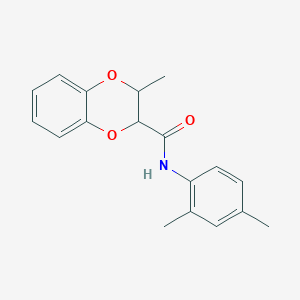
![3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzaldehyde](/img/structure/B4237160.png)
![7-(4-methylphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4237165.png)
![7-(3-hydroxypropyl)-1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4237185.png)
![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4237189.png)
![2-{4-[(ethylamino)methyl]-2-methoxyphenoxy}-N-(4-methoxyphenyl)acetamide hydrochloride](/img/structure/B4237191.png)
